2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide
Overview
Description
2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated and fluorinated phenoxy group, an oxazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Intermediate: The reaction of 2-chloro-4-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Oxazole Ring Formation: Cyclization of the intermediate with suitable reagents to form the oxazole ring.
Pyrrolidine Introduction: Alkylation of the oxazole intermediate with 1-ethylpyrrolidine to introduce the pyrrolidine moiety.
Final Coupling: Coupling of the pyrrolidine intermediate with a carboxamide precursor to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorinated and fluorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenoxy moiety.
Scientific Research Applications
2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-4-fluorophenoxy)methyl]-3-methyl-4-oxazolecarboxamide
- 2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide
- 2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide
Uniqueness
The uniqueness of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O3/c1-2-23-7-3-4-13(23)9-21-18(24)15-10-26-17(22-15)11-25-16-6-5-12(20)8-14(16)19/h5-6,8,10,13H,2-4,7,9,11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKOFAFPBHQIDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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